6-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
6-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a piperazine ring, and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps. One common route starts with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further reacted with various reagents to introduce the piperazine and pyridine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
6-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of viral replication .
Comparison with Similar Compounds
Similar Compounds
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide: A related compound with similar structural features and biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely studied for their biological activities.
Piperazine derivatives: Compounds containing the piperazine ring, known for their use in pharmaceuticals.
Uniqueness
6-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of structural features, which confer specific biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C19H23N7 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H23N7/c1-15-12-18(23-19(22-15)26-6-2-3-7-26)25-10-8-24(9-11-25)17-5-4-16(13-20)14-21-17/h4-5,12,14H,2-3,6-11H2,1H3 |
InChI Key |
KXTIKWBPMXJNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=C(C=C4)C#N |
Origin of Product |
United States |
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